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molecular formula C11H14O3S B8354463 Methyl 4-isopropylthio-2-hydroxybenzoate

Methyl 4-isopropylthio-2-hydroxybenzoate

Cat. No. B8354463
M. Wt: 226.29 g/mol
InChI Key: DIYJHEHQXNWMHR-UHFFFAOYSA-N
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Patent
US07615568B2

Procedure details

Using a procedure analogous to Example 66-A, methyl 4-fluoro-2-(methoxymethoxy)benzoate and potassium 2-propanethiolate gave the title compound.
Name
methyl 4-fluoro-2-(methoxymethoxy)benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium 2-propanethiolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([O:12]COC)[CH:3]=1.[CH3:16][CH:17]([S-:19])[CH3:18].[K+]>>[CH:17]([S:19][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([OH:12])[CH:3]=1)([CH3:18])[CH3:16] |f:1.2|

Inputs

Step One
Name
methyl 4-fluoro-2-(methoxymethoxy)benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(C(=O)OC)C=C1)OCOC
Step Two
Name
potassium 2-propanethiolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)[S-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)SC1=CC(=C(C(=O)OC)C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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